molecular formula C7H18N2O9 B14520272 3-Butoxypropane-1,2-diol;nitric acid CAS No. 62908-46-7

3-Butoxypropane-1,2-diol;nitric acid

Cat. No.: B14520272
CAS No.: 62908-46-7
M. Wt: 274.23 g/mol
InChI Key: TVFUHVTWBVSYEF-UHFFFAOYSA-N
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Description

3-Butoxypropane-1,2-diol (CAS 624-52-2) is a glycol ether derivative with the molecular formula C₇H₁₆O₃. It features a butoxy group (-O-C₄H₉) attached to the 3-position of a propane-1,2-diol backbone. This structure confers amphiphilic properties, making it useful in surfactants, lubricants, and pharmaceutical formulations . Key physical properties include a boiling point of 270.3°C, density of 1.016 g/cm³, and a flash point of 117.2°C .

Nitric acid (HNO₃) is a strong mineral acid commonly used in chemical synthesis, explosives, and as a nitrating agent.

Properties

CAS No.

62908-46-7

Molecular Formula

C7H18N2O9

Molecular Weight

274.23 g/mol

IUPAC Name

3-butoxypropane-1,2-diol;nitric acid

InChI

InChI=1S/C7H16O3.2HNO3/c1-2-3-4-10-6-7(9)5-8;2*2-1(3)4/h7-9H,2-6H2,1H3;2*(H,2,3,4)

InChI Key

TVFUHVTWBVSYEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxypropane-1,2-diol can be synthesized through the reaction of 1,2-propanediol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-butoxypropane-1,2-diol involves the continuous flow process where 1,2-propanediol and butanol are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the product is continuously removed and purified to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxypropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halides or other substituted compounds.

Scientific Research Applications

3-Butoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is used in the preparation of various biological compounds.

    Medicine: It is investigated for its potential use in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butoxypropane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,2-diol (Propylene Glycol)

  • Molecular Formula : C₃H₈O₂
  • Key Differences :
    • Polarity : Propane-1,2-diol is more hydrophilic due to its shorter alkyl chain, enhancing solubility in water and use in food, cosmetics, and antifreeze .
    • Metabolism : Metabolized via hepatic alcohol dehydrogenase to lactic acid, posing low toxicity .
    • Applications : Widely used as a humectant and solvent, unlike 3-butoxypropane-1,2-diol, which is niche in surfactants and lubricants .

Ethane-1,2-diol (Ethylene Glycol)

  • Molecular Formula : C₂H₆O₂
  • Key Differences :
    • Toxicity : Ethane-1,2-diol is highly toxic, metabolizing to oxalic acid, which causes renal failure. This limits its use compared to safer propane-1,2-diol derivatives .
    • Function : Primarily used in antifreeze and industrial solvents, contrasting with 3-butoxypropane-1,2-diol’s role in specialty lubricants .

3-Monochloropropane-1,2-diol (3-MCPD)

  • Molecular Formula : C₃H₇ClO₂
  • Key Differences: Toxicity: 3-MCPD is a carcinogenic byproduct formed during food processing (e.g., oil refining), unlike non-toxic 3-butoxypropane-1,2-diol . Regulatory Status: Subject to strict limits in foodstuffs, whereas 3-butoxypropane-1,2-diol is industrially regulated .

Butane-1,2-diol and Other Diols

Functional and Industrial Comparisons

Table 1: Comparative Properties of Selected Diols

Compound Molecular Formula Boiling Point (°C) Key Applications Toxicity Profile
3-Butoxypropane-1,2-diol C₇H₁₆O₃ 270.3 Surfactants, lubricants Low (industrial use)
Propane-1,2-diol C₃H₈O₂ 188 Food, antifreeze, cosmetics Low (GRAS status)
Ethane-1,2-diol C₂H₆O₂ 197 Antifreeze, solvents High (renal toxicity)
3-Monochloropropane-1,2-diol C₃H₇ClO₂ 213 Food contaminant Carcinogenic (IARC Group 2B)

Table 2: Metabolic Pathways

Compound Metabolic Pathway End Products
3-Butoxypropane-1,2-diol Limited data; likely hepatic oxidation similar to propane-1,2-diol Uncharacterized metabolites
Propane-1,2-diol Oxidized to lactic acid via alcohol dehydrogenase Lactic acid, pyruvate
Hydroxyacetone (read-across) Converted to methylglyoxal and pyruvic acid, sharing pathways with propane-1,2-diol Pyruvate, CO₂

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